

Application of Tigliane Derivatives in Latent HIV Reservoir Activation Studies

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Compound of Interest

Compound Name: Tigliane

Cat. No.: B1223011

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Introduction

The persistence of latent HIV reservoirs in resting memory CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. Antiretroviral therapy (ART) effectively suppresses viral replication but fails to eradicate these latent reservoirs. The "shock and kill" strategy aims to eliminate these reservoirs by reactivating viral gene expression with Latency Reversing Agents (LRAs), making the infected cells visible to the immune system for clearance. **Tigliane** derivatives, potent activators of Protein Kinase C (PKC), have emerged as a promising class of LRAs. This document provides detailed application notes and protocols for the use of **Tigliane** derivatives in HIV latency activation studies.

A notable example of a tiglene derivative is EBC-46 (tigilanol tiglate), a compound derived from the seeds of the blushwood tree (*Fontainea picrosperma*)^[1]. EBC-46 and its synthetic analogs have demonstrated exceptional potency in reactivating latent HIV^{[1][2]}. Some analogs have been shown to reverse latency in up to 90% of treated cells, a significant improvement over previously studied LRAs like bryostatin, which activates around 20% of latent cells^{[1][2]}.

Mechanism of Action

Tigliane derivatives function as potent PKC agonists^[3]. By mimicking the endogenous ligand diacylglycerol (DAG), they bind to and activate PKC isoforms^{[3][4]}. This activation triggers a signaling cascade that ultimately leads to the activation of the transcription factor NF-κB^{[3][5]}. Activated NF-κB translocates to the nucleus and binds to the HIV long terminal repeat (LTR), initiating viral gene transcription and reversing latency^[3].

Quantitative Data

The following tables summarize the quantitative data on the efficacy and cytotoxicity of various **Tigliane** derivatives and related PKC activators in HIV latency reversal studies.

Table 1: Potency of **Tigliane** Derivatives and Analogs in Latency Reversal

Compound	Cell Model	EC50	Maximum Reactivation	Reference
EBC-46 Analogs	Latently Infected Cells	Not specified	Up to 90%	[1][2]
Gnidimacrin (GM)	TZM-bl cells	0.14 nM	Not specified	[6]
Stelleralide A	TZM-bl cells	0.33 nM	Not specified	[6]
Wikstroelide A	TZM-bl cells	0.39 nM	Not specified	[6]
G. kraussiana 50% ethanolic extract	TZM-bl cells	3.75 µg/mL	Not specified	[7]

Table 2: Anti-HIV Activity and Cytotoxicity of **Tigliane** Derivatives

Compound	Virus Strain	IC50 (µM)	CC50 (µM)	Cell Line	Reference
Derivative 2	HIV-1 (NL4.3)	7.47	>40	MT-4	[8]
HIV-2 (ROD)	1.70	>40	MT-4	[8]	
Derivative 8	HIV-1 (NL4.3)	3.30	>40	MT-4	[8]
HIV-2 (ROD)	1.10	>40	MT-4	[8]	
Tigliane 4	HIV-1	0.0038	>0.164	MT4	[9]
Tigliane 6	HIV-1	0.0128	>0.164	MT4	[9]

Table 3: Synergistic Effects of PKC Activators with Other LRAs

PKC Activator	Synergistic Agent	Cell Model	Effect	Reference
Bryostatin-1	Panobinostat (HDACi)	Primary CD4+ T cells	Synergistic reactivation	[10]
Bryostatin-1	JQ1 (BET inhibitor)	Primary CD4+ T cells	Synergistic reactivation	[10]
Indolactam V	AR-42 (HDACi)	Multiple cell lines	Strong synergistic effect	[11]
TPPB	AR-42 (HDACi)	Multiple cell lines	Synergistic effect	[11]
YSE028 (DAG-lactone)	JQ1 (BET inhibitor)	Primary cells from HIV+ individuals	Synergistic reactivation	[12]
Gnidimacrin (GM)	Tofacitinib (HDACi)	Latently infected patient PBMCs	Potentiated latency reversal	[7]

Experimental Protocols

1. In Vitro Latency Reversal Assay using J-Lat Cell Lines

This protocol describes the use of Jurkat-based T-cell lines (e.g., J-Lat 10.6) that harbor a latent, full-length HIV provirus with a GFP reporter gene to quantify latency reversal[13].

Materials:

- J-Lat 10.6 cells
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- **Tigliane** derivative (e.g., EBC-46 analog)
- Positive control (e.g., TNF- α , Prostratin)
- Negative control (e.g., DMSO)

- 96-well cell culture plates
- Flow cytometer
- Phosphate-buffered saline (PBS)
- Fixation buffer

Procedure:

- Cell Culture: Maintain J-Lat 10.6 cells in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator[13].
- Cell Plating: Seed J-Lat 10.6 cells into a 96-well plate at a density of 2×10^5 cells/well in 100 µL of culture medium[13].
- Compound Treatment: Prepare serial dilutions of the **Tigliane** derivative. Add 100 µL of the diluted compound to the respective wells. Include positive and negative controls[13].
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours[13].
- Flow Cytometry Analysis:
 - Harvest cells by centrifugation.
 - Wash cells once with PBS.
 - Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.
 - Wash cells again with PBS and resuspend in PBS for flow cytometry[13].
- Data Acquisition: Acquire data on a flow cytometer, measuring GFP expression in at least 10,000 cells per sample[13].
- Data Analysis: Gate on the live cell population and quantify the percentage of GFP-positive cells to determine the level of HIV reactivation[13].

2. Latency Reversal Assay in Primary CD4+ T Cells

This protocol outlines the assessment of latency reversal in a more physiologically relevant model using primary CD4⁺ T cells from HIV-infected, aviremic individuals[14].

Materials:

- Peripheral blood mononuclear cells (PBMCs) from aviremic HIV-infected donors
- CD4⁺ T cell isolation kit
- RPMI-1640 medium
- **Tigliane** derivative
- Positive control (e.g., Ingenol-3-angelate)
- Negative control (e.g., DMSO)
- 96-well round-bottom plates
- RNA extraction kit
- RT-qPCR reagents and instrument

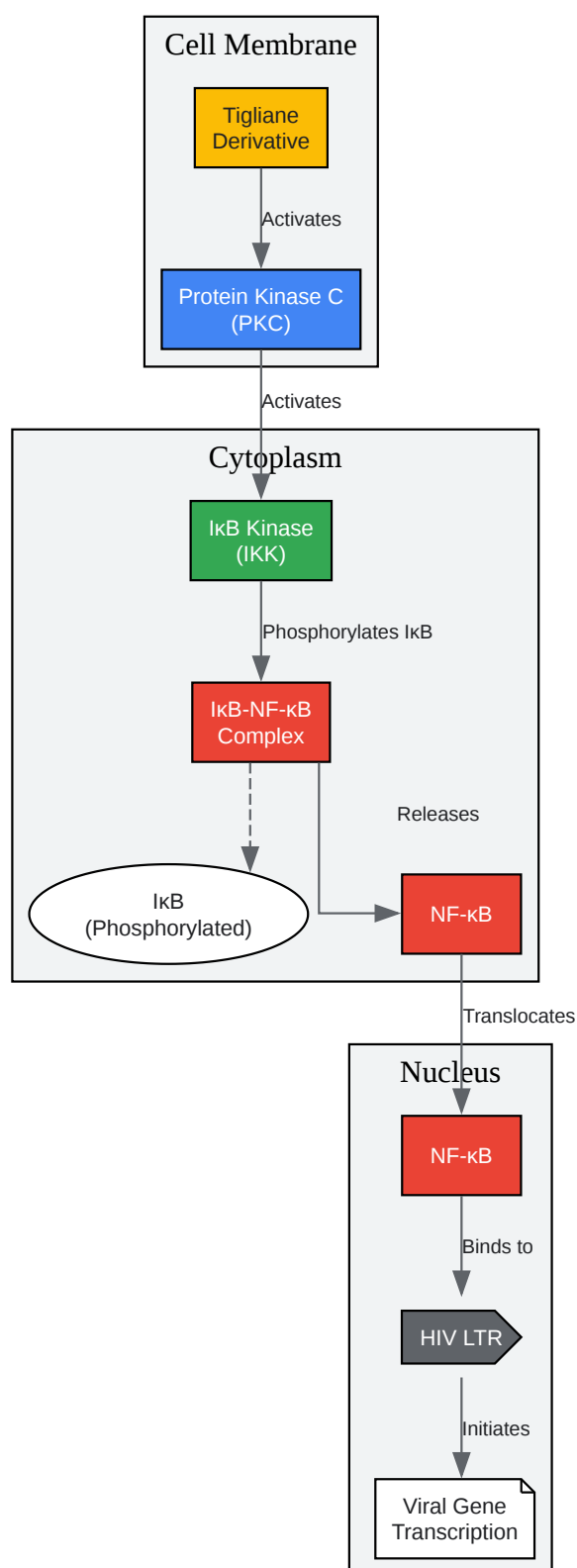
Procedure:

- Cell Isolation: Isolate resting CD4⁺ T cells from donor PBMCs using a negative selection kit[14].
- Cell Plating: Plate 20,000 resting CD4⁺ T cells per well in 100 µL of RPMI medium in a 96-well round-bottom plate[14].
- Compound Treatment: Add the **Tigliane** derivative at the desired concentration. Include positive and negative controls[14].
- Incubation: Incubate the plate at 37°C for 48 hours[14].
- RNA Quantification:

- Transfer a small aliquot of the cell suspension to a PCR plate containing a reverse transcription/pre-amplification master mix with HIV-1 Tat/Rev primers[14].
- Perform RT-PCR[14].
- Use the product for a subsequent qPCR reaction to quantify viral RNA transcripts[14].
- Data Analysis: Quantify the level of HIV-1 RNA to determine the extent of latency reversal.

Visualizations

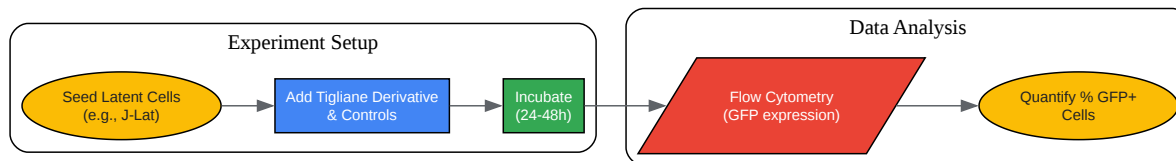
Signaling Pathway of **Tigliane**-Induced HIV Latency Reversal



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Caption: **Tigliane** derivatives activate PKC, leading to NF-κB activation and HIV transcription.

Experimental Workflow for In Vitro Latency Reversal Assay



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Caption: Workflow for assessing HIV latency reversal using a reporter cell line.

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